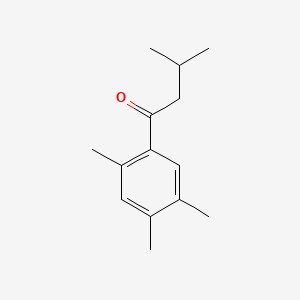
1,4-Dimethyl-2-ethoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-ethoxy-5-nitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with a nitro group (-NO2), an ethoxy group (-OCH2CH3), and two methyl groups (-CH3). This compound is notable for its diverse applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,4-dimethoxybenzene followed by ethoxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the ethoxylation step involves reacting with ethyl iodide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene undergoes various types of reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,4-dimethyl-2-ethoxy-5-aminobenzene.
Substitution: The ethoxy and methyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenation reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amines, hydrazines.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
1,4-Dimethyl-2-ethoxy-5-nitrobenzene is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In biology, it is used as a probe in biochemical assays to study enzyme activities and metabolic pathways. In medicine, it is explored for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
1,4-Dimethyl-2-ethoxy-5-nitrobenzene is compared with other similar compounds such as 1,3-dimethyl-2-ethoxy-5-nitrobenzene and 1,4-dimethyl-2-methoxy-5-nitrobenzene. The presence of the ethoxy group at the 2-position and the nitro group at the 5-position makes it unique in terms of its reactivity and applications. These structural differences influence its chemical behavior and suitability for different applications.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-ethoxy-5-nitrobenzene
1,4-Dimethyl-2-methoxy-5-nitrobenzene
1,4-Dimethyl-2-ethoxy-3-nitrobenzene
This comprehensive overview highlights the significance of 1,4-Dimethyl-2-ethoxy-5-nitrobenzene in various fields and its unique properties compared to similar compounds
Propriétés
IUPAC Name |
1-ethoxy-2,5-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUJJKQXKVCRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B7904997.png)
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B7905015.png)



![7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7905043.png)

